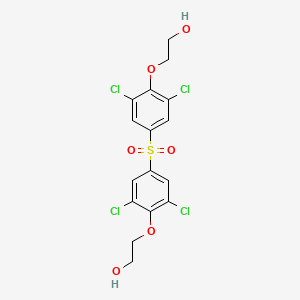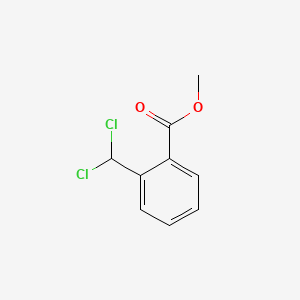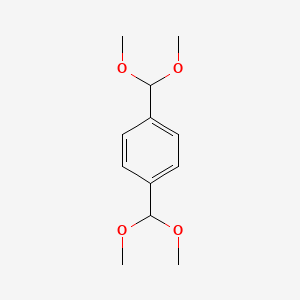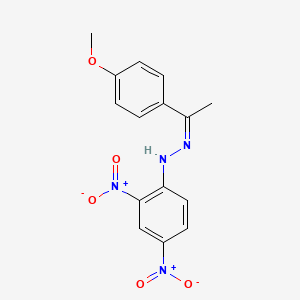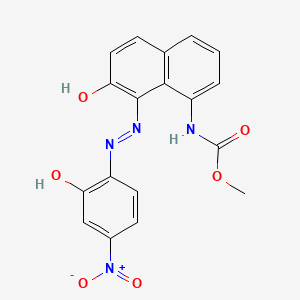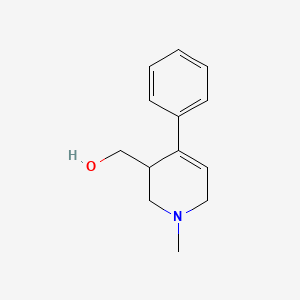
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol is an organic compound that belongs to the class of tetrahydropyridines. It is of significant interest due to its role as a precursor to neurotoxic compounds used in scientific research, particularly in the study of neurodegenerative diseases such as Parkinson’s disease .
準備方法
The synthesis of 1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol typically involves the reduction of 1-methyl-4-phenylpyridinium salts. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran . Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity .
化学反応の分析
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-methyl-4-phenylpyridinium, a neurotoxic compound.
Reduction: Further reduction can lead to the formation of more stable derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol is extensively used in scientific research, particularly in the field of neurobiology. It serves as a precursor to neurotoxic compounds that are used to create animal models of Parkinson’s disease. These models help researchers study the pathophysiology of the disease and test potential therapeutic agents . Additionally, it is used in the study of mitochondrial dysfunction and oxidative stress, which are key factors in various neurodegenerative diseases .
作用機序
The compound exerts its effects primarily through its conversion to neurotoxic metabolites. Once inside the brain, it is metabolized by the enzyme monoamine oxidase B to form 1-methyl-4-phenylpyridinium. This metabolite interferes with mitochondrial function by inhibiting complex I of the electron transport chain, leading to the production of reactive oxygen species and subsequent neuronal damage . This mechanism is particularly relevant in the study of Parkinson’s disease, where dopaminergic neurons are selectively targeted .
類似化合物との比較
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol is unique due to its specific neurotoxic properties and its role in neurodegenerative disease research. Similar compounds include:
1-Methyl-4-phenylpyridinium: The neurotoxic metabolite formed from this compound.
6-Hydroxydopamine: Another neurotoxin used in Parkinson’s disease research.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications in research .
特性
CAS番号 |
86219-77-4 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
(1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-yl)methanol |
InChI |
InChI=1S/C13H17NO/c1-14-8-7-13(12(9-14)10-15)11-5-3-2-4-6-11/h2-7,12,15H,8-10H2,1H3 |
InChIキー |
XEKJYZSYCTXLJX-UHFFFAOYSA-N |
正規SMILES |
CN1CC=C(C(C1)CO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;sulfate](/img/structure/B15178860.png)

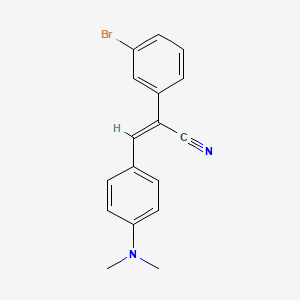
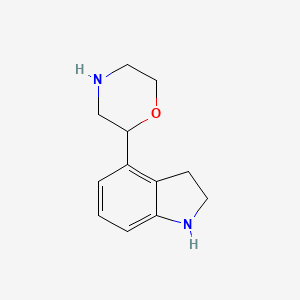
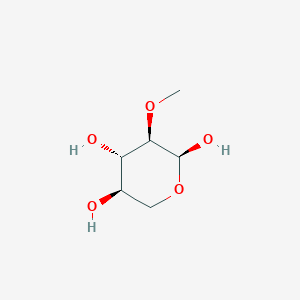
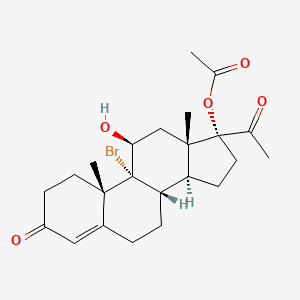
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
